
2-Bromo-1-(4-(dimethylamino)phenyl)ethanone
chemical structure

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:
2-Bromo-1-(4-

(dimethylamino)phenyl)ethanone

Cat. No.: B1267043 Get Quote

An In-depth Technical Guide to 2-Bromo-1-(4-(dimethylamino)phenyl)ethanone
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Introduction: Unveiling a Key Synthetic Building
Block
In the landscape of modern organic synthesis and medicinal chemistry, the utility of a chemical

intermediate is defined by its reactivity, versatility, and the molecular complexity it can

introduce. 2-Bromo-1-(4-(dimethylamino)phenyl)ethanone, a substituted α-

bromoacetophenone, stands out as a quintessential example of such a valuable building block.

Its structure marries a reactive electrophilic center—the α-bromoketone—with an electron-

donating dimethylamino group, creating a unique electronic profile that facilitates a wide array

of chemical transformations.

This guide provides an in-depth technical overview of 2-Bromo-1-(4-
(dimethylamino)phenyl)ethanone, designed for researchers, chemists, and drug

development professionals. We will move beyond a simple recitation of facts to explore the

causality behind its synthesis, its characteristic reactivity, and its application in constructing

more complex molecular architectures, particularly those relevant to the pharmaceutical

industry. The protocols and data presented herein are synthesized from established chemical

principles and are designed to be self-validating, ensuring both scientific integrity and practical

utility.
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Section 1: Core Molecular Identity and
Physicochemical Properties
A precise understanding of a compound's fundamental properties is the bedrock of its effective

application in research and development. This section delineates the core identity and key

physical characteristics of 2-Bromo-1-(4-(dimethylamino)phenyl)ethanone.

Nomenclature and Structural Identifiers
The compound is systematically named according to IUPAC conventions, but is also known by

several synonyms in commercial and literature contexts.

IUPAC Name: 2-bromo-1-[4-(dimethylamino)phenyl]ethanone

Common Synonyms: 2-Bromo-4'-(dimethylamino)acetophenone, 4-(Dimethylamino)phenacyl

bromide, p-Dimethylaminophenacyl bromide

CAS Number: 37904-72-6

The structure is depicted below, highlighting the key functional groups: a para-substituted

phenyl ring, a dimethylamino group, a ketone, and an alpha-bromine atom.

Caption: 2D structure of 2-Bromo-1-(4-(dimethylamino)phenyl)ethanone.

Physicochemical Data Summary
The compound's physical and chemical properties are crucial for planning reactions,

purification, and storage. The data below is compiled from publicly available databases and

supplier specifications.
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Property Value Source

Molecular Formula C₁₀H₁₂BrNO

Molecular Weight 242.11 g/mol

Appearance Solid

Purity (Typical) ≥95%

InChI

1S/C10H12BrNO/c1-12(2)9-5-

3-8(4-6-9)10(13)7-11/h3-

6H,7H2,1-2H3

SMILES CN(C)c1ccc(cc1)C(=O)CBr

Section 2: Synthesis Protocol and Mechanistic
Rationale
The synthesis of 2-Bromo-1-(4-(dimethylamino)phenyl)ethanone is most commonly

achieved via the selective α-bromination of its precursor, 4'-dimethylaminoacetophenone. This

electrophilic substitution reaction is a cornerstone of organic synthesis.

Mechanistic Insight
The reaction proceeds via the formation of an enol or enolate intermediate from 4'-

dimethylaminoacetophenone. The electron-rich double bond of the enol then acts as a

nucleophile, attacking molecular bromine (Br₂) in an electrophilic addition. A subsequent

deprotonation step yields the final α-brominated product. The presence of an acid catalyst can

accelerate the initial enolization step. The strong electron-donating effect of the para-

dimethylamino group activates the aromatic ring; however, the reaction conditions can be

controlled to favor bromination at the α-carbon of the ketone, which is kinetically favored.

Laboratory-Scale Synthesis Workflow
The following protocol is a representative procedure for the synthesis. Causality: The choice of

a non-polar solvent like chloroform or dichloromethane is crucial to dissolve the starting

material while being inert to the reactants. The controlled, dropwise addition of bromine is

essential to manage the exothermic nature of the reaction and prevent side reactions, such as
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multiple brominations or aromatic ring bromination. The final workup with a mild base (sodium

bicarbonate) neutralizes any remaining acid catalyst and excess hydrobromic acid (HBr)

generated during the reaction.

Preparation Reaction Workup & Purification

Dissolve 4'-dimethylamino-
acetophenone in Chloroform

Cool solution in ice bath
(0-5 °C)

Add Bromine (Br₂) dropwise
with vigorous stirring

Allow reaction to warm
to room temperature (RT) Quench with water Neutralize with aq. NaHCO₃

Separate organic layer,
dry with MgSO₄

Evaporate solvent
under reduced pressure

Recrystallize crude product
from Ethanol/Water

Click to download full resolution via product page

Caption: General workflow for the synthesis of the title compound.

Detailed Experimental Protocol
Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping

funnel, and a reflux condenser (with a gas trap for HBr), dissolve 4'-

dimethylaminoacetophenone (10.0 g, 61.3 mmol) in 100 mL of chloroform.

Bromination: Cool the solution to 0-5 °C using an ice bath. While stirring vigorously, add a

solution of bromine (3.2 mL, 9.8 g, 61.3 mmol) in 20 mL of chloroform dropwise from the

dropping funnel over a period of 30-45 minutes. Maintain the temperature below 10 °C

throughout the addition.

Reaction Completion: After the addition is complete, remove the ice bath and allow the

mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress by Thin

Layer Chromatography (TLC).

Workup: Carefully pour the reaction mixture into 150 mL of cold water. Separate the organic

layer. Wash the organic layer sequentially with 100 mL of saturated aqueous sodium

bicarbonate (NaHCO₃) solution, and then with 100 mL of brine.

Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and

remove the solvent by rotary evaporation.
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Purification: The resulting crude solid can be purified by recrystallization from a suitable

solvent system, such as ethanol/water, to yield the final product.

Section 3: Spectroscopic Characterization
Structural elucidation and purity confirmation are non-negotiable in chemical synthesis. The

following table outlines the expected spectroscopic data for 2-Bromo-1-(4-
(dimethylamino)phenyl)ethanone, which serves as a reliable fingerprint for its identification.
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Spectroscopic Technique Characteristic Feature Rationale / Interpretation

¹H NMR ~3.0 ppm (singlet, 6H)
Protons of the two equivalent

methyl groups of -N(CH₃)₂.

~4.4 ppm (singlet, 2H)

Protons of the methylene

group adjacent to the bromine

and carbonyl (-COCH₂Br).

~6.7 ppm (doublet, 2H)
Aromatic protons ortho to the -

N(CH₃)₂ group.

~7.9 ppm (doublet, 2H)
Aromatic protons ortho to the

carbonyl group.

¹³C NMR ~35 ppm
Carbon of the methylene group

(-CH₂Br).

~40 ppm
Carbons of the two methyl

groups (-N(CH₃)₂).

~111 ppm, ~131 ppm Aromatic carbons.

~154 ppm
Aromatic carbon attached to

the nitrogen atom (C-N).

~190 ppm Carbonyl carbon (C=O).

FT-IR (cm⁻¹) ~1670 cm⁻¹ (strong)
C=O (ketone) stretching

vibration.

~1600 cm⁻¹ (medium) C=C aromatic ring stretching.

~1350 cm⁻¹ (strong)
C-N stretching of the aromatic

amine.

~650 cm⁻¹ (medium) C-Br stretching vibration.

Mass Spec. (EI) M⁺ and M⁺+2 peaks Two molecular ion peaks of

approximately equal intensity,

separated by 2 m/z units,

characteristic of a

monobrominated compound
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due to the natural abundance

of ⁷⁹Br and ⁸¹Br isotopes.

Section 4: Reactivity and Synthetic Applications
The synthetic utility of 2-Bromo-1-(4-(dimethylamino)phenyl)ethanone stems directly from

the reactivity of its α-bromoketone moiety. This functional group is a potent electrophile, readily

undergoing nucleophilic substitution reactions.

This reactivity makes it a key precursor for the synthesis of various heterocyclic systems, which

are privileged scaffolds in drug discovery. For example, reaction with thioamides or thioureas

can lead to the formation of thiazole rings, while reaction with amidines can yield imidazole

derivatives. These heterocyclic cores are present in a vast number of biologically active

molecules, including kinase inhibitors.

Caption: General reaction pathway illustrating the use of the title compound.

Section 5: Safety, Handling, and Storage
Scientific advancement cannot come at the cost of safety. 2-Bromo-1-(4-
(dimethylamino)phenyl)ethanone is a hazardous substance and must be handled with

appropriate precautions.

Hazard Identification
The compound is classified as corrosive and can cause severe skin burns and eye damage.

Inhalation or ingestion may be harmful.
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GHS Hazard Information

Pictogram Corrosive

Signal Word Danger

Hazard Statement
H314: Causes severe skin burns and eye

damage.

Precautionary Statements

P260, P280, P301+P330+P331,

P302+P361+P354, P304+P340,

P305+P354+P338, P316, P405, P501.

Handling and Personal Protective Equipment (PPE)
Engineering Controls: Always handle this compound inside a certified chemical fume hood to

avoid inhalation of dust or vapors. Eyewash stations and safety showers must be readily

accessible.

Personal Protective Equipment:

Eye/Face Protection: Wear tightly-sealed chemical safety goggles and a face shield.

Skin Protection: Wear impervious gloves (e.g., nitrile), a flame-retardant lab coat, and

closed-toe shoes.

Respiratory Protection: If engineering controls are insufficient, use a NIOSH-approved

respirator with an appropriate cartridge.

Storage Recommendations
Store the compound in a tightly sealed, properly labeled container. Keep it in a cool, dry, and

well-ventilated area, away from incompatible materials such as strong oxidizing agents and

strong bases. It should be stored in a locked cabinet or a corrosives-designated storage area.

Conclusion
2-Bromo-1-(4-(dimethylamino)phenyl)ethanone is more than just a chemical on a shelf; it is

an enabling tool for innovation in chemical and pharmaceutical sciences. Its well-defined
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reactivity, rooted in the electrophilic nature of the α-bromoketone, provides a reliable entry point

for the synthesis of complex heterocyclic structures. A thorough understanding of its properties,

synthesis, and handling, as detailed in this guide, empowers researchers to utilize this reagent

both effectively and safely, accelerating the journey from a simple building block to a potential

life-changing therapeutic.

To cite this document: BenchChem. [2-Bromo-1-(4-(dimethylamino)phenyl)ethanone
chemical structure]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1267043#2-bromo-1-4-dimethylamino-phenyl-
ethanone-chemical-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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